molecular formula C14H20N2OS B7564629 N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide

Número de catálogo B7564629
Peso molecular: 264.39 g/mol
Clave InChI: ZNFDMVCSYLVCSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide, also known as TD-1473, is a novel small molecule drug that has recently gained attention in the scientific community due to its potential as a treatment for inflammatory bowel disease (IBD). TD-1473 is a selective inhibitor of the interleukin-23 (IL-23) pathway, which is a key driver of inflammation in IBD. In

Mecanismo De Acción

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is a selective inhibitor of the IL-23 pathway, which is a key driver of inflammation in IBD. IL-23 is a cytokine that is produced by immune cells and promotes the differentiation and activation of T helper 17 (Th17) cells. Th17 cells produce pro-inflammatory cytokines, such as interleukin-17 (IL-17), which contribute to the development of IBD. N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide inhibits the IL-23 pathway by binding to a specific subunit of the IL-23 receptor, thereby preventing the activation of Th17 cells and reducing inflammation (4).
Biochemical and Physiological Effects:
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to reduce inflammation in both animal models and human tissue samples. In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to have a favorable safety profile in preclinical studies, with no observed toxicity or adverse effects (2, 3). These findings suggest that N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide could be a safe and effective therapy for IBD.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is its selectivity for the IL-23 pathway, which reduces the risk of off-target effects. In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to be effective in reducing inflammation in both animal models and human tissue samples, which suggests that it could be a promising therapy for IBD. However, one limitation of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several potential future directions for N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide research. One area of interest is the development of combination therapies that target multiple pathways involved in IBD. Another area of interest is the exploration of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide as a potential therapy for other inflammatory diseases, such as psoriasis and rheumatoid arthritis. In addition, further preclinical studies are needed to investigate the safety and efficacy of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide in humans, and clinical trials will be necessary to determine its potential as a therapy for IBD.
In conclusion, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide is a novel small molecule drug that has shown promise as a selective inhibitor of the IL-23 pathway and a potential therapy for IBD. While further research is needed to fully understand its safety and efficacy in humans, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide represents a promising avenue for the development of new treatments for IBD and other inflammatory diseases.
References:
1. Wang D, et al. J Med Chem. 2018;61(7):3025-3040.
2. Zhang Y, et al. J Immunol. 2018;200(12):3855-3864.
3. Danese S, et al. Gastroenterology. 2019;156(3):S-6.
4. Takeda K, et al. Immunity. 2007;26(4):459-469.

Métodos De Síntesis

The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction to produce the target molecule. The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been described in detail in a recent publication (1).

Aplicaciones Científicas De Investigación

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been the subject of several preclinical studies that have demonstrated its potential as a treatment for IBD. In a mouse model of colitis, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide was shown to reduce inflammation and improve disease symptoms (2). In addition, N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide has been shown to be effective in reducing inflammation in human colon tissue samples (3). These results suggest that N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide could be a promising therapy for IBD.

Propiedades

IUPAC Name

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10(8-15-14(17)11-2-3-11)16-6-4-13-12(9-16)5-7-18-13/h5,7,10-11H,2-4,6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFDMVCSYLVCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.